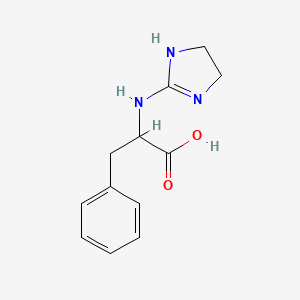
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid
描述
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an imidazole ring attached to a phenyl group and a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid typically involves the following steps:
Formation of Imidazole Ring: The imidazole ring can be synthesized through the reaction of 1,2-diketones with ammonia or ammonium acetate
Attachment of Phenyl Group: The phenyl group can be introduced through a substitution reaction, where an appropriate phenyl halide reacts with the imidazole ring in the presence of a base.
Introduction of Propionic Acid Moiety: The propionic acid group can be added through a reaction involving the imidazole-phenyl intermediate and a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions. Large-scale production may also employ continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, such as converting the propionic acid group to a carboxylic acid derivative.
Reduction: Reduction reactions can be used to modify the imidazole ring or the phenyl group, leading to the formation of different functional groups.
Substitution: Substitution reactions can introduce new substituents on the imidazole ring or the phenyl group, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and physical properties, making them useful in various applications.
科学研究应用
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.
Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders, inflammation, and pain management.
Industry: It can be utilized in the development of new materials, coatings, and other industrial products.
作用机制
The mechanism by which 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group and propionic acid moiety contribute to the compound's binding affinity and specificity. The exact mechanism may vary depending on the biological system and the specific application.
相似化合物的比较
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure but may have different substituents, leading to varying biological activities.
Phenylpropionic acids: These compounds contain the phenyl and propionic acid groups but lack the imidazole ring, resulting in different chemical properties and applications.
属性
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(17)10(15-12-13-6-7-14-12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYYTNLJVGSLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















